4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide
Description
4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide is a benzamide derivative featuring a 4-ethoxy substituent, an N,N-diethylamide group, and a sulfanyl (-SH) group at the 2-position. The sulfanyl group may participate in tautomerism or redox reactions, distinguishing it from sulfonamide or thioether analogs.
Properties
CAS No. |
518980-59-1 |
|---|---|
Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
4-ethoxy-N,N-diethyl-2-sulfanylbenzamide |
InChI |
InChI=1S/C13H19NO2S/c1-4-14(5-2)13(15)11-8-7-10(16-6-3)9-12(11)17/h7-9,17H,4-6H2,1-3H3 |
InChI Key |
SSHOWYSUQNLRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)OCC)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide
Formation of the Benzamide Core
The synthesis begins with the preparation of the 4-ethoxy-N,N-diethylbenzamide intermediate.
Step 1: Acid Chloride Formation
4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions. The reaction proceeds at 60–80°C for 4–6 hours, yielding 4-ethoxybenzoyl chloride. Excess reagent is removed via distillation or vacuum evaporation.
Step 2: Amidation with Diethylamine
The acid chloride is reacted with diethylamine in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at 0–5°C. Triethylamine is added to neutralize HCl, and the mixture is stirred for 12–24 hours. The product, 4-ethoxy-N,N-diethylbenzamide, is isolated via aqueous workup and recrystallization (yield: 85–92%).
Introduction of the Sulfanyl Group
The sulfanyl group is introduced at the 2-position of the aromatic ring through two primary methods:
Electrophilic Thiolation
A brominated intermediate (2-bromo-4-ethoxy-N,N-diethylbenzamide) is synthesized via directed ortho-metalation. The bromine atom is substituted with a sulfanyl group using hydrogen sulfide (H₂S) in the presence of a copper(I) catalyst at 100–120°C. This method achieves moderate yields (65–75%) but requires careful handling of H₂S.
Dehydrosulfurization of Thiourea Intermediates
Adapting methodologies from oxadiazine synthesis, a thiourea intermediate is formed by reacting 4-ethoxy-N,N-diethyl-2-aminobenzamide with carbon disulfide (CS₂). Dehydrosulfurization is achieved using:
Comparative Analysis of Thiolation Methods
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic | H₂S, Cu(I), 100–120°C | 65–75 | Direct substitution | Toxicity of H₂S, moderate yields |
| Dehydrosulfurization | DCC, 25°C | 80–88 | High yields, mild conditions | Cost of DCC |
| Dehydrosulfurization | I₂/Et₃N, 0–5°C | 70–78 | Low-cost reagents | Requires cold conditions |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Adopting flow chemistry principles, the amidation and thiolation steps are performed in tandem within a microreactor system. This approach reduces purification steps and increases throughput (purity: 97–99%).
Purification Techniques
- Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) removes unreacted diethylamine.
- Crystallization: Ethanol-water mixtures yield crystalline product with >99% purity.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms ≥98% purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the ethoxy group or to modify the sulfanyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-ethoxylated derivatives, modified sulfanyl compounds
Substitution: Various substituted benzamides
Scientific Research Applications
4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide and related compounds:
Spectral Characteristics
- IR Spectroscopy :
- The target compound’s sulfanyl group may show ν(S-H) at ~2500–2600 cm⁻¹ if in the thiol form. However, tautomerism to a thione (C=S) would shift this to ν(C=S) ~1240–1255 cm⁻¹, as observed in triazole-thiones .
- Sulfonamides (e.g., ) display strong ν(SO₂) bands at ~1150–1350 cm⁻¹, absent in the target compound.
- NMR Spectroscopy :
Stability and Functional Implications
- Sulfanyl Group : The -SH group in the target compound increases susceptibility to oxidation, forming disulfides or sulfonic acids. This contrasts with sulfonamides (e.g., ), which are more stable under oxidative conditions.
- Tautomerism : Like triazole-thiones , the target compound may exist in thiol-thione equilibrium, influencing its reactivity and interaction with biological targets (e.g., enzyme active sites).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-ethoxy-2-mercaptobenzoic acid with N,N-diethylamine in the presence of coupling agents like EDCl/HOBt. Purity validation requires HPLC (≥95% purity threshold) and NMR spectroscopy (integration of ethoxy, diethylamide, and sulfanyl protons) .
Q. Which spectroscopic techniques are critical for characterizing its structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for ethoxy (-OCH₂CH₃), diethylamide (-N(CH₂CH₃)₂), and sulfanyl (-SH) groups. Compare with analogs like N,N-diethyl-4-fluorobenzamide .
- FT-IR : Confirm S-H stretching (~2550 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. How can researchers screen its biological activity in preliminary assays?
- Methodological Answer :
- Enzyme Inhibition : Test against bacterial urease (cf. N,N-diethyl-4-fluorobenzamide’s inhibition of urea hydrolysis) using spectrophotometric monitoring of ammonia release .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. What computational strategies predict its binding affinity to target enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like urease (PDB: 4H9M). Compare with benzamide derivatives in PubChem .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. How can contradictory data in reaction yields or bioactivity be resolved?
- Methodological Answer :
- DOE (Design of Experiments) : Apply fractional factorial design to isolate variables (e.g., solvent polarity, temperature) affecting synthesis yield .
- Meta-Analysis : Cross-reference bioactivity data with structurally similar compounds (e.g., 3,4-dichloro-N-(pyrimidinylphenyl)benzenesulfonamide) to identify trends in substituent effects .
Q. What strategies optimize its solubility and stability for in vivo studies?
- Methodological Answer :
- Co-Crystallization : Screen with cyclodextrins or succinic acid to enhance aqueous solubility .
- Accelerated Stability Testing : Use LC-MS to monitor degradation under stress conditions (40°C/75% RH) over 14 days .
Data-Driven Research Design
Q. How to design a QSAR model for its pharmacological activity?
- Methodological Answer :
- Descriptor Selection : Extract electronic (HOMO/LUMO) and steric (LogP, molar refractivity) parameters via Gaussian 16 .
- Validation : Apply leave-one-out cross-validation and compare with datasets from PubChem’s benzamide analogs .
Q. What analytical workflows validate its metabolic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
